1-(1,2-benzoxazol-3-yl)-N-(1,3-thiazol-2-yl)methanesulfonamide

Medicinal Chemistry Physicochemical Properties Pharmacophore Design

1-(1,2-benzoxazol-3-yl)-N-(1,3-thiazol-2-yl)methanesulfonamide, also cataloged as N-2-Thiazolyl-1,2-benzisoxazole-3-methanesulfonamide, is a synthetic heterocyclic sulfonamide derivative characterized by a 1,2-benzisoxazole core linked to a thiazol-2-yl group via a methanesulfonamide bridge. Its molecular formula is C11H9N3O3S2 and its monoisotopic mass is 295.33 g/mol.

Molecular Formula C11H9N3O3S2
Molecular Weight 295.33
CAS No. 1797889-82-7
Cat. No. B2614431
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(1,2-benzoxazol-3-yl)-N-(1,3-thiazol-2-yl)methanesulfonamide
CAS1797889-82-7
Molecular FormulaC11H9N3O3S2
Molecular Weight295.33
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=NO2)CS(=O)(=O)NC3=NC=CS3
InChIInChI=1S/C11H9N3O3S2/c15-19(16,14-11-12-5-6-18-11)7-9-8-3-1-2-4-10(8)17-13-9/h1-6H,7H2,(H,12,14)
InChIKeyCIGHKYHMOWQZQT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(1,2-Benzoxazol-3-yl)-N-(1,3-thiazol-2-yl)methanesulfonamide (CAS 1797889-82-7): Structural Profile and Identity Verification


1-(1,2-benzoxazol-3-yl)-N-(1,3-thiazol-2-yl)methanesulfonamide, also cataloged as N-2-Thiazolyl-1,2-benzisoxazole-3-methanesulfonamide, is a synthetic heterocyclic sulfonamide derivative characterized by a 1,2-benzisoxazole core linked to a thiazol-2-yl group via a methanesulfonamide bridge [1]. Its molecular formula is C11H9N3O3S2 and its monoisotopic mass is 295.33 g/mol [1]. This compound belongs to a class of molecules structurally related to the anticonvulsant drug Zonisamide [2], which is a simple, unsubstituted 1,2-benzisoxazole-3-methanesulfonamide [3].

1-(1,2-Benzoxazol-3-yl)-N-(1,3-thiazol-2-yl)methanesulfonamide: Assessing the Risks of Analog Substitution


The presence of both the 1,2-benzisoxazole and the N-linked thiazole moiety in 1-(1,2-benzoxazol-3-yl)-N-(1,3-thiazol-2-yl)methanesulfonamide creates a distinct pharmacophore profile compared to simpler analogs like Zonisamide [1]. While sulfonamide-containing benzoxazoles are a well-investigated class for targets such as fructose-1,6-bisphosphatase and human GST P1-1 [2], the specific substitution pattern of this compound alters its hydrogen-bonding capacity and molecular topology [3]. A lack of publicly accessible, head-to-head comparative data makes it impossible to assume equipotency or functional interchangeability with any specific analog, presenting a material risk in research where a particular binding mode or selectivity profile is required [3].

1-(1,2-Benzoxazol-3-yl)-N-(1,3-thiazol-2-yl)methanesulfonamide: Quantitative Differentiation Evidence Guide


Determined Physicochemical Baseline vs. 1,2-Benzisoxazole-3-methanesulfonamide Core

The addition of the N-(1,3-thiazol-2-yl) group to the zonisamide core results in a calculated increase in molecular weight and an acidic pKa that distinguishes it from the parent scaffold. The target compound has a predicted pKa of 6.70±0.30, compared to zonisamide's pKa of approximately 10.2 [1][2]. This represents a significant alteration in the ionization state at physiological pH, which is a key determinant of solubility, permeability, and target engagement. This differentiation is class-level inference, as thermodynamic solubility and permeability data under identical experimental conditions are not available for both compounds.

Medicinal Chemistry Physicochemical Properties Pharmacophore Design

Limitation of Current Evidence: Absence of Direct Biological Comparative Data

A thorough search for primary research articles, patents, and authoritative databases did not yield any direct, quantitative head-to-head comparison of this compound against a named analog in a functional biological assay. While structurally related sulfonamide-benzoxazole hybrids have demonstrated inhibitory activity against targets such as kinases and carbonic anhydrase isoforms [1], no IC50, Ki, or EC50 values were found for this precise compound under experimental conditions that could be directly compared to a specific alternative. This represents a critical evidence gap for selection based on functional performance.

Kinase Inhibition Antimicrobial Carbonic Anhydrase

1-(1,2-Benzoxazol-3-yl)-N-(1,3-thiazol-2-yl)methanesulfonamide: Data-Constrained Application Scenarios


Pharmacophore Exploration in Kinase Inhibitor Design

This compound serves as a logical negative control or selectivity probe in kinase inhibitor programs exploring the 1,2-benzisoxazole scaffold. Its distinct substitution pattern, featuring the N-(1,3-thiazol-2-yl) group, allows for the interrogation of binding pockets that accommodate a heteroaryl sulfonamide, as implied by the general activity of this compound class against kinases [1]. Its use is recommended when the specific goal is to determine the steric and electronic tolerance of a target enzyme's active site compared to a core scaffold like zonisamide [2].

Comparative Metabolic Stability Screening

The compound can be included in a panel of methanesulfonamide derivatives to evaluate structure-metabolism relationships. The presence of the thiazole ring is a key variable, and its impact on microsomal stability can be benchmarked against the unsubstituted 1,2-benzisoxazole-3-methanesulfonamide. This scenario is predicated on the known metabolic profile of the thiazole and benzisoxazole moieties, where the target compound provides a specific structural hybrid for investigation [3].

Physiochemical Property Probe for CNS Drug Design

Based on its predicted pKa of 6.70, which is significantly lower than Zonisamide (pKa ~10.2), this compound can be used as a tool to investigate the effect of reduced basicity on CNS penetration and target engagement. This application directly leverages the only quantified differentiation evidence available, allowing researchers to experimentally validate the impact of this property change on passive permeability and tissue distribution in a controlled setting [4].

Quote Request

Request a Quote for 1-(1,2-benzoxazol-3-yl)-N-(1,3-thiazol-2-yl)methanesulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.